molecular formula C12H18O4 B14590117 Dimethyl (1-methylcyclohex-2-en-1-yl)propanedioate CAS No. 61111-37-3

Dimethyl (1-methylcyclohex-2-en-1-yl)propanedioate

Cat. No.: B14590117
CAS No.: 61111-37-3
M. Wt: 226.27 g/mol
InChI Key: WBQXJUGGDXJMHB-UHFFFAOYSA-N
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Description

Dimethyl (1-methylcyclohex-2-en-1-yl)propanedioate is an organic compound with the molecular formula C12H18O4 It is characterized by a cyclohexene ring substituted with a methyl group and two ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (1-methylcyclohex-2-en-1-yl)propanedioate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion.

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (1-methylcyclohex-2-en-1-yl)propanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Dimethyl (1-methylcyclohex-2-en-1-yl)propanedioate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of fragrances and flavoring agents due to its ester functionality.

Mechanism of Action

The mechanism of action of Dimethyl (1-methylcyclohex-2-en-1-yl)propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester groups can undergo hydrolysis to form carboxylic acids and alcohols, which can then participate in further biochemical reactions. The cyclohexene ring provides a rigid framework that can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl (1,2-dimethylcyclohex-2-en-1-yl)propanedioate
  • Cyclohexenone derivatives

Uniqueness

Dimethyl (1-methylcyclohex-2-en-1-yl)propanedioate is unique due to its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various synthetic and industrial applications.

Properties

CAS No.

61111-37-3

Molecular Formula

C12H18O4

Molecular Weight

226.27 g/mol

IUPAC Name

dimethyl 2-(1-methylcyclohex-2-en-1-yl)propanedioate

InChI

InChI=1S/C12H18O4/c1-12(7-5-4-6-8-12)9(10(13)15-2)11(14)16-3/h5,7,9H,4,6,8H2,1-3H3

InChI Key

WBQXJUGGDXJMHB-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC=C1)C(C(=O)OC)C(=O)OC

Origin of Product

United States

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